3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine
Overview
Description
3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine, also known as MTPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds, including cyclic peptides and heterocycles. In materials science, this compound has been utilized for the preparation of metal-organic frameworks (MOFs) and coordination polymers.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine is not fully understood, but it is believed to act as a bioactive molecule by interacting with specific targets in the body. In cancer cells, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, this compound has been observed to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In infectious diseases, this compound has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
Biochemical and Physiological Effects:
This compound has been observed to exhibit various biochemical and physiological effects, depending on the target and concentration. In cancer cells, this compound has been shown to induce the expression of p53, a tumor suppressor protein, and inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. In inflammation, this compound has been found to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammatory responses. In infectious diseases, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Advantages and Limitations for Lab Experiments
3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine has several advantages and limitations for lab experiments. One of the main advantages is its versatility, as it can be used as a building block for the synthesis of various compounds and materials. Another advantage is its high stability and solubility, which make it easy to handle and store. However, one of the limitations of this compound is its potential toxicity, as it has been shown to exhibit cytotoxicity at high concentrations. Another limitation is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research and development of 3-(methylsulfanyl)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine. One potential direction is the exploration of its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Another direction is the synthesis of novel compounds and materials based on this compound, which may have unique properties and applications. Additionally, the investigation of the mechanism of action of this compound and its interactions with specific targets may provide insights into the development of new therapies and treatments.
properties
IUPAC Name |
3-methylsulfanyl-1-(2H-tetrazol-5-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5S/c1-11-3-2-4(6)5-7-9-10-8-5/h4H,2-3,6H2,1H3,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGAGYWYOUHIGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NNN=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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